

# Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine starting materials

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## Compound of Interest

Compound Name: 6-Bromopyrido[2,3-d]pyrimidin-2-amine

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An In-depth Technical Guide to the Synthesis of **6-Bromopyrido[2,3-d]pyrimidin-2-amine**: Starting Materials and Core Methodologies

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## Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

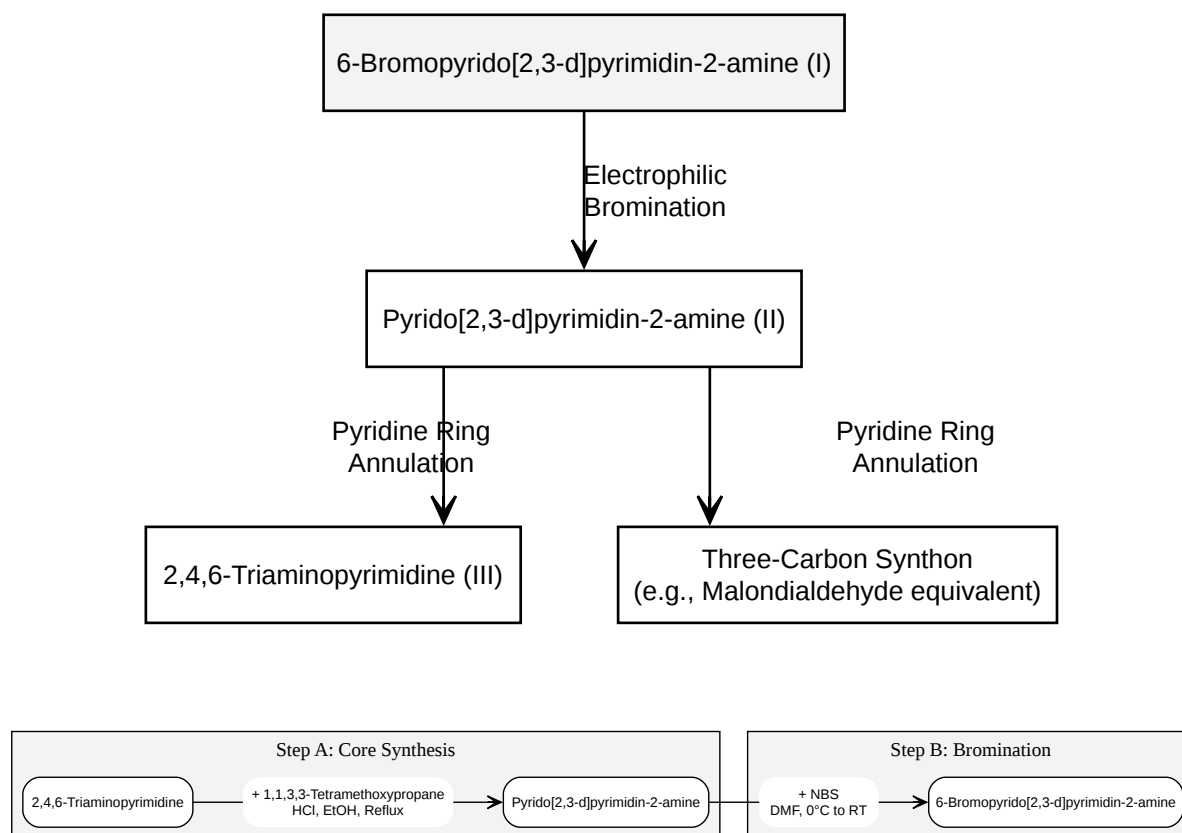
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.<sup>[1][2]</sup> This nitrogen-rich bicyclic system is a key structural motif in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[2][3]</sup> Its structural resemblance to purines allows it to function as an effective mimic in biological systems, often acting as a competitive inhibitor for enzymes such as kinases and dihydrofolate reductase (DHFR).<sup>[1]</sup>

Within this important class of molecules, **6-Bromopyrido[2,3-d]pyrimidin-2-amine** serves as a crucial and versatile intermediate. The bromine atom at the 6-position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the prevalent synthetic routes, key starting materials, and step-by-step protocols for the preparation of this valuable building block.

## Strategic Approach: Retrosynthetic Analysis and Synthetic Pathways

The synthesis of the pyrido[2,3-d]pyrimidine core is most commonly achieved by constructing the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This is generally referred to as the "pyrimidine-first" approach. The electron-donating amino groups on the pyrimidine ring activate the C5 position for electrophilic attack, which is the key step in the pyridine ring annulation.<sup>[4]</sup>

A logical retrosynthetic pathway for **6-Bromopyrido[2,3-d]pyrimidin-2-amine (I)** involves a late-stage bromination of the parent heterocycle, **Pyrido[2,3-d]pyrimidin-2-amine (II)**. This precursor can, in turn, be disconnected to reveal a key pyrimidine starting material, **2,4,6-Triaminopyrimidine (III)**, and a three-carbon synthon required for the pyridine ring formation.



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